molecular formula C32H37N7O5 B194506 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid CAS No. 212321-78-3

3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid

Cat. No.: B194506
CAS No.: 212321-78-3
M. Wt: 599.7 g/mol
InChI Key: UGEWTLXHMYKLCO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Desethyl Dabigatran Etexilate, also known as BIBR-1087SE, primarily targets thrombin , a key enzyme in the coagulation pathway . Thrombin plays a crucial role in converting fibrinogen to fibrin, which is a critical step in blood clot formation .

Mode of Action

BIBR-1087SE is a prodrug that is hydrolyzed to the active form, dabigatran , by intestinal and hepatic carboxylesterases . Dabigatran is a reversible competitive thrombin inhibitor . It directly inhibits the conversion of fibrinogen to fibrin by thrombin, thereby impairing the clotting process and acting as an anticoagulant . This interaction with its target results in the prevention of blood clot formation.

Biochemical Pathways

Upon absorption, Desethyl Dabigatran Etexilate is rapidly hydrolyzed by a carboxylesterase (CES)2 enzyme in the intestine to form two parallel intermediate metabolites, dabigatran ethylester (BIBR0951) and desethyl dabigatran Etexilate (BIBR1087), which are further converted to dabigatran by hepatic CES1/2 enzymes . The inhibition of thrombin by dabigatran disrupts the coagulation pathway, preventing the conversion of fibrinogen to fibrin and the subsequent formation of blood clots .

Pharmacokinetics

Desethyl Dabigatran Etexilate exhibits predictable pharmacokinetics, allowing for a fixed-dose regimen without the need for coagulation monitoring . Following oral administration, peak plasma concentrations of dabigatran are reached approximately 2 hours after administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug . The pharmacokinetic profile of dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .

Result of Action

The primary result of Desethyl Dabigatran Etexilate’s action is the prevention of blood clot formation. By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, a critical step in blood clot formation . This results in an anticoagulant effect, reducing the risk of venous thromboembolic events or stroke in patients with conditions such as atrial fibrillation .

Action Environment

The action of Desethyl Dabigatran Etexilate can be influenced by various environmental factors. For instance, the drug’s absorption and metabolism can be affected by the patient’s intestinal and hepatic function, as these are key sites for the drug’s conversion to its active form . Additionally, renal function is a significant factor in the drug’s elimination, and impaired renal function can lead to increased drug levels and potential toxicity . Therefore, careful monitoring and dose adjustments may be necessary in patients with impaired renal function .

Future Directions

The future directions of BIBR-1087SE are likely to be influenced by ongoing research into its parent compound, dabigatran etexilate, and its applications in medical and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desethyl Dabigatran Etexilate involves multiple steps, starting from bromobenzene. The process includes nitration, cyanation, Pinner reaction, esterification, reduction, and alkylation . The detailed steps are as follows:

    Nitration: Bromobenzene is nitrated to form nitrobromobenzene.

    Cyanation: The nitro group is converted to a cyano group.

    Pinner Reaction: The cyano group is transformed into an imino ether.

    Esterification: The imino ether undergoes esterification to form an ester.

    Reduction: The ester is reduced to form an alcohol.

    Alkylation: The alcohol is alkylated to form Desethyl Dabigatran Etexilate.

Industrial Production Methods: Industrial production of Desethyl Dabigatran Etexilate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production .

Chemical Reactions Analysis

Types of Reactions: Desethyl Dabigatran Etexilate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various intermediates that are further processed to obtain Desethyl Dabigatran Etexilate .

Comparison with Similar Compounds

Uniqueness: Desethyl Dabigatran Etexilate is unique due to its specific metabolic pathway and its role as an intermediate metabolite of Dabigatran Etexilate. Unlike other anticoagulants, it specifically targets thrombin, providing a different mechanism of action compared to factor Xa inhibitors .

Properties

IUPAC Name

3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N7O5/c1-3-4-5-8-19-44-32(43)37-30(33)22-10-13-24(14-11-22)35-21-28-36-25-20-23(12-15-26(25)38(28)2)31(42)39(18-16-29(40)41)27-9-6-7-17-34-27/h6-7,9-15,17,20,35H,3-5,8,16,18-19,21H2,1-2H3,(H,40,41)(H2,33,37,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEWTLXHMYKLCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212321-78-3
Record name BIBR-1087SE
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212321783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dabigatran etexilate acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/441X78E2Z0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Reactant of Route 3
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Reactant of Route 4
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Reactant of Route 5
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Reactant of Route 6
Reactant of Route 6
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid

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